N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide
Overview
Description
N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide is a chemical compound characterized by the presence of a chlorophenyl group, a methylbenzenesulfonyl group, and a propanamide group
Mechanism of Action
Target of Action
It is known that zinc, the primary component of this compound, plays a crucial role in various biological processes . It is involved in the regulation of cellular homeostasis and has been increasingly recognized for its role in disease development .
Mode of Action
Zinc, as a component of this compound, is known to interact with a wide range of structures and functions within the cell . Zinc fingers, for instance, have identified functions in several diseases and are increasingly recognized as drug targets . The replacement of Zn(II) by another metal ion in zinc fingers is one of the most prominent methods of inhibition .
Biochemical Pathways
ZINC00114835 likely affects multiple biochemical pathways due to the involvement of zinc in numerous biological processes. Zinc is essential as a catalytic, structural, and regulatory ion and is involved in homeostasis, immune responses, oxidative stress, apoptosis, and aging . .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound play a crucial role in its bioavailability and efficacy .
Result of Action
It is known that zinc, as a component of this compound, plays a crucial role in cell proliferation, survival/death, and dna repair mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, salinity is a significant environmental factor that regulates the aggregation, dissolution, and toxicity of zinc oxide nanoparticles . .
Biochemical Analysis
Biochemical Properties
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving a range of biochemical processes
Cellular Effects
The effects of N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide on various types of cells and cellular processes are diverse It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide vary with different dosages in animal models . These effects include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide typically involves the reaction of 3-chlorophenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with propanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)butanamide
- N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)pentanamide
Uniqueness
N-(3-chlorophenyl)-3-(4-methylbenzenesulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-12-5-7-15(8-6-12)22(20,21)10-9-16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFCZYBDGUIBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323910 | |
Record name | N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
428851-18-7 | |
Record name | N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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